molecular formula C31H41N5O7 B1673732 Kni-102 CAS No. 139694-65-8

Kni-102

Cat. No.: B1673732
CAS No.: 139694-65-8
M. Wt: 595.7 g/mol
InChI Key: XCVUOCMQYKSJJR-IGRGDXOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KNI-102 is a novel tripeptide compound known for its potent anti-Human Immunodeficiency Virus (HIV) activity. It functions as an inhibitor of the HIV protease enzyme, which is crucial for the maturation and replication of the virus. The compound contains allophenylnorstatine, a transition-state mimic that enhances its inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KNI-102 involves the incorporation of allophenylnorstatine into a tripeptide structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

KNI-102 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, which can be further analyzed for their biological activity .

Scientific Research Applications

KNI-102 has a wide range of scientific research applications:

Mechanism of Action

KNI-102 exerts its effects by inhibiting the HIV protease enzyme. The allophenylnorstatine moiety mimics the transition state of the enzyme’s natural substrate, binding tightly to the active site. This prevents the protease from processing viral polyproteins, thereby inhibiting viral maturation and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KNI-102

This compound is unique due to its incorporation of allophenylnorstatine, which provides a high degree of selectivity and potency against HIV protease. Its simple chemical structure and stability make it valuable for developing metabolically stable anti-HIV drugs .

Properties

CAS No.

139694-65-8

Molecular Formula

C31H41N5O7

Molecular Weight

595.7 g/mol

IUPAC Name

benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1

InChI Key

XCVUOCMQYKSJJR-IGRGDXOOSA-N

SMILES

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Appearance

Solid powder

Key on ui other cas no.

139694-65-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide
KNI 102
KNI-102
RPI 312
RPI-312
Z-Asn-Apns-Pro-NH-t-But
Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kni-102
Reactant of Route 2
Reactant of Route 2
Kni-102
Reactant of Route 3
Reactant of Route 3
Kni-102
Reactant of Route 4
Kni-102
Reactant of Route 5
Kni-102
Reactant of Route 6
Reactant of Route 6
Kni-102

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.